molecular formula C19H19NO4 B7943233 4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide CAS No. 1070954-24-3

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide

Cat. No. B7943233
M. Wt: 325.4 g/mol
InChI Key: ATJBWQGWPYQIAR-KQPPXVQYSA-N
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Description

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide, also known as CAY10486, is a compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 . It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of lignin, a complex organic polymer that forms key structural materials in the support tissues of vascular plants .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-2- { [ (2E)-3- (4-hydroxyphenyl)-2-propenoyl]amino}-3-phenylpropanoate . The InChI code for this compound is 1S/C19H19NO4/c1-24-19 (23)17 (13-15-5-3-2-4-6-15)20-18 (22)12-9-14-7-10-16 (21)11-8-14/h2-12,17,21H,13H2,1H3, (H,20,22)/b12-9+/t17-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid that is stored at temperatures between 28°C . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:5) (.5 mg/ml), and Ethanol (20 mg/ml) .

Scientific Research Applications

  • Plant Growth and Stress Response : Hydroxycinnamic acid amides (HCAAs), including 4-Hydroxycinnamic acid amide, are involved in plant growth and development. They play significant roles in plant responses to biotic and abiotic stresses (Macoy et al., 2015).

  • Anti-Atherosclerotic Properties : 4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide exhibits potential as an anti-atherosclerotic agent. It inhibits human acyl-CoA:cholesterol acyltransferase activities and serves as an antioxidant against low-density lipoprotein (LDL) oxidation (Lee et al., 2004).

  • Microbial Production : This compound can be synthesized by microbes, such as Escherichia coli, from glucose. These synthetic pathways are explored for their potential in producing hydroxycinnamic acids for various applications (An et al., 2016).

  • Potential Antibacterial Activity : The methyl ester of para-hydroxycinnamic acid, synthesized using the phenylalanine/tyrosine ammonia lyase enzyme, demonstrates potential antibacterial activity against several strains of bacteria (Macdonald et al., 2016).

  • Antioxidant Activity : Amides of hydroxycinnamic acid, including those derived from phenylalanine, have been synthesized and shown to possess antioxidant activity (Spasova et al., 2006).

  • Biomass and Biofuel Production : Understanding the biosynthesis of hydroxycinnamic acid amides is crucial for sustainable biomass and biofuel production, as they affect the degradability of cell wall biomass (Liu, 2010).

  • Antiviral Activity : Some hydroxycinnamic acid amides exhibit antiviral properties. This includes research on amides with antioxidative and antiviral activities, demonstrating their potential against influenza and herpes viruses (Stankova et al., 2009).

properties

IUPAC Name

methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBWQGWPYQIAR-KQPPXVQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133665
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide

CAS RN

1070954-24-3
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Lee, JM Han, H Kim, E Kim, TS Jeong, WS Lee… - Bioorganic & Medicinal …, 2004 - Elsevier
A series of cinnamic acid derivatives were synthesized and their biological abilities on lipoprotein metabolism were examined. Among the tested compounds, 4-hydroxycinnamic acid (l-…
Number of citations: 82 www.sciencedirect.com
SJ Kim, SH Bok, S Lee, HJ Kim, MK Lee… - Toxicology and applied …, 2005 - Elsevier
Two amide synthetic derivatives of 3,4-di(OH)-hydrocinnamate (HC), 3,4-dihydroxyphenylpropionic (l-serine methyl ester) amide (E030) and 3,4-dihydroxyphenylpropionic (l-aspartic …
Number of citations: 19 www.sciencedirect.com
S Bi, J Shao, Y Qu, W Xu, J Li, L Zhang, W Shi, L Cao - Poultry Science, 2022 - Elsevier
Our previous study has demonstrated that administration of ginsenoside Rg3 ameliorates immune stress by inhibiting inflammatory responses, reducing oxidative damage and …
Number of citations: 4 www.sciencedirect.com
VH Quinlivan, MH Wilson, J Ruzicka, SA Farber - Journal of Lipid Research, 2017 - ASBMB
Fluorescent lipids are important tools for live imaging in cell culture and animal models, yet their metabolism has not been well-characterized. Here we describe a novel combined …
Number of citations: 30 www.jlr.org
C Shang, H Lin, X Fang, Y Wang, Z Jiang, Y Qu… - Food & function, 2021 - pubs.rsc.org
Cardiovascular diseases (CVDs) and diabetes are the leading causes of death worldwide, which underlines the urgent necessity to develop new pharmacotherapies. Cinnamon has …
Number of citations: 36 pubs.rsc.org
VH Quinlivan-Repasi - 2017 - jscholarship.library.jhu.edu
When dietary fatty acids are absorbed by intestinal enterocytes, they are re-assembled into complex lipids such as phospholipids, cholesterol esters, and triglycerides. Although the …
Number of citations: 0 jscholarship.library.jhu.edu
K Maxey - chemie-brunschwig.ch
Orders are accepted by telephone, fax, mail, e-mail, or via the Cayman Chemical website. We will accept telephone orders Monday through Friday from 8 AM to 6 PM EST. All orders …
Number of citations: 4 www.chemie-brunschwig.ch
WZ Gu, KC Marsh, JL Bauch, SH Rosenberg, HL Sham - Bioorganic & Medicinal …, 2004
Number of citations: 0

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